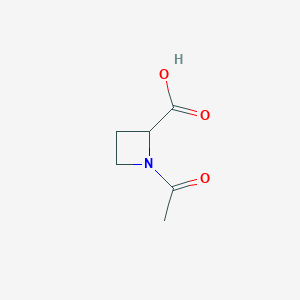

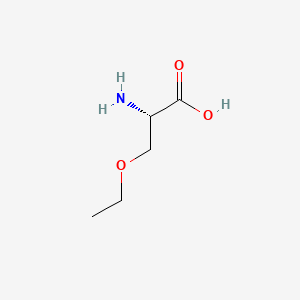

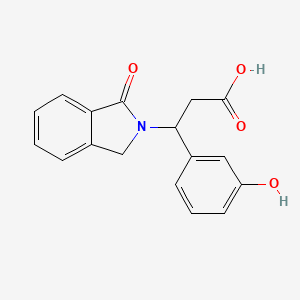

![molecular formula C7H6ClN3 B3042107 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine CAS No. 50432-65-0](/img/structure/B3042107.png)

4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine

Descripción general

Descripción

4-Chloro-1H-imidazo[4,5-c]pyridine is a chemical compound used as a reagent in the synthesis of compounds which exhibit antiviral activity . It has a structural resemblance to purines, which has prompted biological investigations into its potential therapeutic significance .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been well studied. In recent years, new preparative methods for the synthesis of imidazo[4,5-c]pyridines using various catalysts have been described . The synthesis involves initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Molecular Structure Analysis

In the molecular structure of 1H-imidazo[4,5-c]pyridine derivatives, the plane of the 1H-imidazo[4,5-c]pyridine ring system makes a dihedral angle with the terminal phenyl ring. An intra-molecular N-H⋯N hydrogen bond stabilizes the molecular conformation .Chemical Reactions Analysis

Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Aplicaciones Científicas De Investigación

Antiviral Agents

4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine has been explored for its potential as an antiviral agent. It is used as a reagent in the synthesis of compounds like 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit significant antiviral activity . These derivatives have shown promise in inhibiting viral replication, making them potential candidates for antiviral drug development.

Antimicrobial Applications

This compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives of imidazo[4,5-c]pyridine can exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens . This makes it a valuable scaffold for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Cancer Therapeutics

Imidazo[4,5-c]pyridine derivatives, including 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, have been investigated for their anticancer properties. These compounds can influence various cellular pathways critical for cancer cell survival and proliferation . They have been studied for their ability to inhibit enzymes and signaling pathways involved in cancer progression, offering potential as novel anticancer agents.

Central Nervous System (CNS) Agents

The structural resemblance of imidazo[4,5-c]pyridine to purines has prompted research into its potential as a CNS agent. Compounds in this class have been found to act as GABA_A receptor positive allosteric modulators . This activity suggests potential applications in the treatment of CNS disorders such as anxiety, epilepsy, and insomnia.

Anti-inflammatory Agents

4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine derivatives have shown promise as anti-inflammatory agents. These compounds can inhibit key enzymes and pathways involved in the inflammatory response . This makes them potential candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Enzyme Inhibitors

Research has highlighted the potential of imidazo[4,5-c]pyridine derivatives as enzyme inhibitors. These compounds can inhibit a variety of enzymes, including those involved in carbohydrate metabolism and other critical biochemical pathways . This broad enzyme inhibitory activity opens up possibilities for the development of drugs targeting metabolic disorders and other enzyme-related diseases.

Proton Pump Inhibitors

The compound has also been studied for its potential as a proton pump inhibitor (PPI). PPIs are commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production . Imidazo[4,5-c]pyridine derivatives have shown efficacy in this role, suggesting potential for new PPI drugs.

Aromatase Inhibitors

Finally, 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine derivatives have been explored as aromatase inhibitors. Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of estrogen-dependent cancers such as breast cancer . These derivatives offer potential as new aromatase inhibitors with improved selectivity and potency.

Mecanismo De Acción

Target of Action

Imidazole-containing compounds, which include 4-chloro-2-methyl-1h-imidazo[4,5-c]pyridine, are known to interact with various targets such as gaba a receptors, proton pumps, and aromatase .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Imidazole derivatives have been reported to influence various cellular pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and viral infections .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGNHJHVMWBHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.